molecular formula C5H6BNO3 B12360062 (2-oxo-3H-pyridin-3-yl)boronic acid

(2-oxo-3H-pyridin-3-yl)boronic acid

Cat. No.: B12360062
M. Wt: 138.92 g/mol
InChI Key: PECBZXJWNKNHRH-UHFFFAOYSA-N
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Description

(2-Hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxypyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

While specific industrial production methods for (2-hydroxypyridin-3-yl)boronic acid are not well-documented, the general principles of large-scale boronic acid synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of (2-hydroxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, thereby modulating enzyme activity . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyridine ring. This combination provides distinct reactivity and binding properties, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C5H6BNO3

Molecular Weight

138.92 g/mol

IUPAC Name

(2-oxo-3H-pyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-4,9-10H

InChI Key

PECBZXJWNKNHRH-UHFFFAOYSA-N

Canonical SMILES

B(C1C=CC=NC1=O)(O)O

Origin of Product

United States

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